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Compound of Interest

Compound Name: SKLB1002

Cat. No.: B612002

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early-stage research on the anti-
angiogenic properties of SKLB1002, a potent and selective inhibitor of Vascular Endothelial
Growth Factor Receptor 2 (VEGFR-2). This document summarizes key quantitative data,
details experimental methodologies, and visualizes the underlying molecular mechanisms and

experimental workflows.

Quantitative Data Summary

The following tables summarize the quantitative data on the inhibitory effects of SKLB1002 on
key processes of angiogenesis.

Table 1: In Vitro Efficacy of SKLB1002
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Table 2: In Vivo Efficacy of SKLB1002
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Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability and Proliferation Assays

a) MTT Assay for Cell Viability

e Human Umbilical Vein Endothelial Cells (HUVECS) are seeded in 96-well plates.

o Cells are treated with varying concentrations of SKLB1002 (e.g., 10 nM and 50 nM) in the

presence or absence of 10 ng/mL VEGF for 24 hours.[2]

e MTT solution is added to each well and incubated to allow for the formation of formazan

crystals.

e The formazan crystals are dissolved, and the absorbance is measured at a specific

wavelength to determine cell viability.

b) Ki67 and EdU Incorporation Assays for Cell Proliferation
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HUVECSs are cultured on coverslips in 24-well plates.
Cells are treated with SKLB1002 (10 nM and 50 nM) and/or VEGF (10 ng/mL).[2]

For Ki67 staining, cells are fixed, permeabilized, and incubated with an anti-Ki67 antibody,
followed by a fluorescent secondary antibody.

For EdU (5-ethynyl-2"-deoxyuridine) incorporation, EdU is added to the cell culture medium,
and after incubation, the cells are fixed, permeabilized, and the incorporated EdU is detected
using a fluorescent azide conjugate.

Fluorescence microscopy is used to visualize and quantify the percentage of proliferating
cells.

Cell Migration and Invasion Assays

a) Scratch Wound Healing Assay for Cell Migration

HUVECSs are grown to confluence in a multi-well plate.
A sterile pipette tip is used to create a "scratch" or cell-free gap in the monolayer.

The cells are then incubated with SKLB1002 (10 nM and 50 nM) and/or VEGF (10 ng/mL).
[5]

The rate of wound closure is monitored and photographed at different time points to assess
cell migration.

b) Transwell Assay for Cell Migration and Invasion

For migration assays, HUVECs are seeded in the upper chamber of a Transwell insert with a
porous membrane.

The lower chamber contains medium with or without chemoattractants like VEGF, and with
or without SKLB1002.

For invasion assays, the membrane is coated with a basement membrane extract.
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 After incubation, non-migrated/invaded cells on the upper surface of the membrane are
removed.

e The cells that have migrated/invaded to the lower surface are fixed, stained, and counted.

Tube Formation Assay

» Alayer of basement membrane matrix (e.g., Matrigel) is allowed to solidify in the wells of a
96-well plate.

e HUVECSs are seeded onto the matrix.

e The cells are treated with different concentrations of SKLB1002 (e.g., 10 uM) in the
presence of an angiogenic stimulus like VEGF.[1]

o After incubation, the formation of capillary-like structures (tubes) is observed and
photographed using a microscope.

e The extent of tube formation is quantified by measuring parameters such as the total tube
length and the number of branch points.

Western Blot Analysis

e HUVECs are treated with SKLB1002 (10 nM and 50 nM) and stimulated with VEGF (10
ng/mL).[2]

o Cell lysates are prepared, and protein concentrations are determined.
e Proteins are separated by SDS-PAGE and transferred to a membrane.

e The membrane is blocked and then incubated with primary antibodies against total and
phosphorylated forms of VEGFR-2, ERK1/2, JNK, and p38.

o After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated
secondary antibody.

e The protein bands are visualized using a chemiluminescence detection system.
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In Vivo Corneal Neovascularization Model

o Corneal neovascularization is induced in ICR mice via an alkali burn to the cornea.[5]
e The mice are then treated with topical eye drops containing SKLB1002.[5]
o After a set period, the corneas are examined and photographed using a slit lamp.

e The length and number of new blood vessels are measured and quantified to assess the
anti-angiogenic effect of SKLB1002 in vivo.[5]

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows
associated with the anti-angiogenic properties of SKLB1002.
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Caption: SKLB1002 inhibits angiogenesis by blocking VEGFR-2 phosphorylation.
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In Vitro Studies In Vivo Studies
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Caption: Workflow for evaluating the anti-angiogenic effects of SKLB1002.
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Caption: The mechanism of SKLB1002's anti-angiogenic action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b612002?utm_src=pdf-body-img
https://www.benchchem.com/product/b612002?utm_src=pdf-body
https://www.benchchem.com/product/b612002?utm_src=pdf-body-img
https://www.benchchem.com/product/b612002?utm_src=pdf-body
https://www.benchchem.com/product/b612002?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612002?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

References

1. VEGFR2 Kinase Inhibitor VII, SKLB1002 The VEGFR2 Kinase Inhibitor VII, SKLB1002
controls the biological activity of VEGFR2 Kinase. This small molecule/inhibitor is primarily
used for Phosphorylation & Dephosphorylation applications. | Sigma-Aldrich
[sigmaaldrich.com]

2. SKLB1002, a potent inhibitor of VEGF receptor 2 signaling, inhibits endothelial angiogenic
function in vitro and ocular angiogenesis in vivo - PMC [pmc.ncbi.nim.nih.gov]

3. SKLB1002, a novel potent inhibitor of VEGF receptor 2 signaling, inhibits angiogenesis
and tumor growth in vivo - PubMed [pubmed.ncbi.nim.nih.gov]

4. SKLB1002, a potent inhibitor of VEGF receptor 2 signaling, inhibits endothelial angiogenic
function in vitro and ocular angiogenesis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Unveiling the Anti-Angiogenic Potential of SKLB1002: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b612002#early-stage-research-on-skib1002-anti-
angiogenic-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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